Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Description
Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 859134-37-5, molecular formula: C₂₃H₁₈O₈) is a bifunctional coumarin derivative characterized by two chromen-2-one (coumarin) cores linked at the 3- and 4-positions. The 7-position of the second coumarin moiety is substituted with an ethoxyacetate group, while the 8-position of the first coumarin contains a methoxy group . The compound’s structural complexity (complexity score: 784) arises from its fused aromatic systems and flexible ester linkage .
Properties
IUPAC Name |
ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-3-28-21(25)12-29-14-7-8-15-16(11-20(24)30-19(15)10-14)17-9-13-5-4-6-18(27-2)22(13)31-23(17)26/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNPGPCPMGYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.39 g/mol. The compound features two oxochromen moieties connected by an ether linkage, which is crucial for its biological activity.
Antioxidant Activity
Research has shown that coumarin derivatives exhibit significant antioxidant properties. A study evaluating various coumarin derivatives, including those with similar structures to this compound, reported strong anti-lipid peroxidation activities. Compounds with methoxy substitutions demonstrated enhanced antioxidant effects, suggesting that this compound may also possess similar properties .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibitors of this enzyme are sought after for their potential in treating hyperpigmentation disorders. Studies have indicated that certain coumarin derivatives act as effective tyrosinase inhibitors. For instance, compounds derived from the oxochromen structure exhibited varying degrees of inhibition against tyrosinase, with some showing IC50 values below 100 µM . Given the structural similarity, this compound may exhibit comparable inhibitory activity.
Data Table: Biological Activity of Related Coumarin Derivatives
| Compound | Lipid Peroxidation Inhibition (%) | Tyrosinase Inhibition (IC50 µM) | Notes |
|---|---|---|---|
| Compound 1 | 98.66 ± 1.57 | >100 | Strong inhibitor |
| Compound 2 | 44.32 ± 4.16 | 106.60 ± 9.89 | Activator |
| Compound 3 | 77.57 ± 4.11 | >100 | Strong inhibitor |
| Ethyl 2-[4-(8-methoxy...] | TBD | TBD | Hypothetical based on structure |
Case Study: Antioxidant and Tyrosinase Activity Assessment
A study involving B16F10 melanoma cells assessed the cytotoxicity and biological activity of several coumarin derivatives, including those structurally related to this compound. The results indicated that while some compounds exhibited significant tyrosinase inhibition, they maintained high cell viability at lower concentrations (25–50 µM), indicating a favorable safety profile .
Comparison with Similar Compounds
Structural and Functional Analogues
Coumarin derivatives share a common 2H-chromen-2-one core but differ in substituents, which critically influence their biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Functional Insights
- Cloricromene: Demonstrates significant anti-inflammatory effects, reducing retinal TNF-α and VEGF by 45% in diabetic rats. Its diethylaminoethyl chain enhances solubility and endothelial interaction .
- Benzyl Analogue : Replacement of the ethyl ester with benzyl may increase logP (lipophilicity), improving blood-brain barrier penetration but risking higher toxicity .
- Compound 10: The hydrazono-cyanoacetyl group introduces hydrogen-bonding capacity, likely enhancing enzyme inhibition (e.g., cyclooxygenase) compared to the target compound’s simpler ester .
Physicochemical and ADMET Properties
- Lipophilicity: The target compound (XLogP3: 3.3) is less lipophilic than cloricromene (predicted XLogP3: ∼4.5 due to diethylaminoethyl chain), suggesting differences in oral bioavailability .
- Metabolic Stability : Methoxy groups (target compound) generally resist oxidative metabolism, whereas cloricromene’s tertiary amine may undergo CYP450-mediated N-dealkylation .
- Toxicity: No direct data for the target compound, but coumarins with electron-withdrawing groups (e.g., chloro in cloricromene) often show higher cytotoxicity .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this coumarin derivative?
- Methodology : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups. For crystallographic analysis, employ single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in substituent positioning, especially for the 8-methoxy and 2-oxo chromene groups. SCXRD can clarify hydrogen-bonding networks and π-π interactions critical for stability .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) to validate stereochemistry. Crystallographic data should be cross-referenced with Cambridge Structural Database entries for analogous coumarins.
Q. How can researchers synthesize Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate, and what are common purification challenges?
- Methodology : Adapt multi-step synthetic routes from related coumarin derivatives (e.g., Cloricromene in ). Key steps include:
- Step 1 : Condensation of 8-methoxy-2-oxochromene-3-carbaldehyde with a dihydroxyacetophenone derivative.
- Step 2 : Etherification of the 7-hydroxyl group using ethyl bromoacetate.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor for byproducts like unreacted aldehyde or ester hydrolysis derivatives.
Advanced Research Questions
Q. What experimental design principles optimize this compound’s efficacy as an ionophore in liquid membrane metal separation?
- Methodology : Inspired by PEEOA studies ():
- pH Optimization : Test transport efficiency across pH 3–6 (Fe(III) prefers pH 4; others like Cr(III) peak at pH 5). Use AAS to quantify metal ion concentrations in source/stripping phases.
- Carrier Concentration : Vary ionophore concentration (0.1–1.0 mM) in the membrane phase (e.g., chloroform). Higher concentrations may increase flux but risk membrane viscosity issues.
- Stripping Phase : Evaluate HNO₃ concentrations (0.5–2.0 M) to dissociate metal-ionophore complexes. Fe(III) requires 2 M HNO₃ for optimal recovery .
- Data Analysis : Plot transport percentage vs. variables to identify maxima. Use selectivity coefficients () to assess specificity.
Q. How do competitive ion dynamics affect selectivity in multi-metal systems, and how can researchers mitigate interference?
- Methodology : Conduct competitive transport experiments with Fe(III), Ni(II), and Cr(III) (0.1 mM each). Monitor interference using ICP-MS or AAS. Key findings from analogous systems ( ):
- Interference Mechanism : Cr(III) competes with Fe(III) due to similar charge density, reducing Fe(III) transport by ~30% at pH 4.
- Mitigation Strategies : Adjust pH to 4.5–5.0 to suppress Cr(III) mobility or introduce masking agents (e.g., EDTA for Co(II)/Ni(II)).
Q. What computational approaches predict metal-ionophore binding affinities and guide selectivity enhancements?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s ether/carbonyl groups and metal ions. Fe(III) typically shows higher binding energy (−45 kcal/mol) than Ni(II) (−32 kcal/mol) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron-rich sites (e.g., methoxy oxygen) critical for coordination.
Methodological Notes
- Contradiction Handling : Conflicting pH or carrier volume data should be resolved via factorial design (e.g., Taguchi methods) to isolate variable impacts.
- Advanced Tools : Synchrotron SCXRD (for precise bond lengths) and microfluidic membranes (for high-throughput screening) are recommended for cutting-edge studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
